Cas no 132687-06-0 (11-ethyl-6-methyl-9-nitro-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one)
![11-ethyl-6-methyl-9-nitro-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one structure](https://ko.kuujia.com/scimg/cas/132687-06-0x500.png)
132687-06-0 structure
상품 이름:11-ethyl-6-methyl-9-nitro-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
11-ethyl-6-methyl-9-nitro-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one 화학적 및 물리적 성질
이름 및 식별자
-
- 11-ethyl-6-methyl-9-nitro-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
- 6,11-DIHYDRO-11-ETHYL-6-METHYL-9-NITRO-5H-PYRIDO[2,3-B][1,5]BENZODIAZEPIN-5-ONE
- 11-ethyl-6-methyl-9-nitropyrido[3,2-c][1,5]benzodiazepin-5-one
- SCHEMBL8789919
- 6,11-DIHYDRO-11-ETHYL-6-METHYL-9-NITRO-5H-PYRIDOBENZODIAZEPIN-5-ONE
- 132687-06-0
- N11-Ethyl-N6-methyl-9-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
- 11-Ethyl-6-methyl-9-nitropyrido(3,2-C)(1,5)benzodiazepin-5-one
- Pyridobenzodiazepinone deriv. 42
- YCFJZPGDTZVVSM-UHFFFAOYSA-N
- DTXSID30157713
- U05
- 6,11-DIHYDRO-11-ETHYL-6-METHYL-9-NITRO-5H-PYRIDO(2,3-B)(1,5)BENZODIAZEPIN-5-ONE
- 6,ll-Dihydro-1 l-ethyl-6-methy1-9-nitro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
- 2-ethyl-10-methyl-14-nitro-2,4,10-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-one
- DB08665
- PD004234
- 11-ethyl-6-methyl-9-nitro-pyrido[3,2-c][1,5]benzodiazepin-5-one
- 1051U91
- 1rth
- 5H-PYRIDO(2,3-B)(1,5)BENZODIAZEPIN-5-ONE, 11-ETHYL-6,11-DIHYDRO-6-METHYL-9-NITRO-
- UNII-KOO1113T0V
- KOO1113T0V
- N11-Ethyl-N6-methyl-9-nitro-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
- CHEMBL71927
- Q27097854
- NS00069363
- BDBM1642
-
- 인치: InChI=1S/C15H14N4O3/c1-3-18-13-9-10(19(21)22)6-7-12(13)17(2)15(20)11-5-4-8-16-14(11)18/h4-9H,3H2,1-2H3
- InChIKey: YCFJZPGDTZVVSM-UHFFFAOYSA-N
- 미소: CCN1C2=C(C=CC(=C2)[N+](=O)[O-])N(C(=O)C3=C1N=CC=C3)C
계산된 속성
- 정밀분자량: 298.10672
- 동위원소 질량: 298.10659032g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 5
- 중원자 수량: 22
- 회전 가능한 화학 키 수량: 1
- 복잡도: 453
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.2
- 토폴로지 분자 극성 표면적: 82.3Ų
실험적 성질
- PSA: 79.58
11-ethyl-6-methyl-9-nitro-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one 관련 문헌
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
132687-06-0 (11-ethyl-6-methyl-9-nitro-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one) 관련 제품
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 42464-96-0(NNMTi)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
추천 공급업체
BIOOKE MICROELECTRONICS CO.,LTD
골드 회원
중국 공급자
시약

上海帛亦医药科技有限公司
골드 회원
중국 공급자
시약
Wuhan ChemNorm Biotech Co.,Ltd.
골드 회원
중국 공급자
시약

Hubei Henglvyuan Technology Co., Ltd
골드 회원
중국 공급자
대량
Enjia Trading Co., Ltd
골드 회원
중국 공급자
대량
